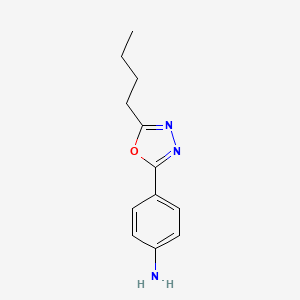

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Vue d'ensemble

Description

“4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline” is a compound with the molecular formula C12H15N3O . It’s a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline” consists of a five-membered oxadiazole ring attached to an aniline group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Applications De Recherche Scientifique

Pharmaceutical Industry

1,3,4-oxadiazole derivatives have received considerable attention in the pharmaceutical industry due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . They are a perfect framework for novel drug development .

Drug Discovery

In the field of drug discovery, 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals . They have been proven to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Scintillating Materials

1,3,4-oxadiazoles have also found applications in the production of scintillating materials . These materials are used in various scientific areas, including radiation detection and medical imaging .

Dyestuff Industry

In the dyestuff industry, 1,3,4-oxadiazoles are used due to their ability to form stable and brightly colored complexes with various metals .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .

Antidiabetic Properties

1,3,4-oxadiazoles have also been found to exhibit antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .

Mécanisme D'action

Target of Action

The primary targets of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .

Mode of Action

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline interacts non-covalently with its targets, AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, thereby inhibiting the function of these enzymes .

Biochemical Pathways

The inhibition of AChE and BChE by 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline affects the cholinergic system. This system is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BChE, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline can potentially disrupt these functions .

Result of Action

The molecular and cellular effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline’s action primarily involve the disruption of neurotransmission in the cholinergic system . By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in hyperstimulation of nicotinic and muscarinic receptors and disruption of neurotransmission .

Propriétés

IUPAC Name |

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376970 | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | |

CAS RN |

100933-82-2 | |

| Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

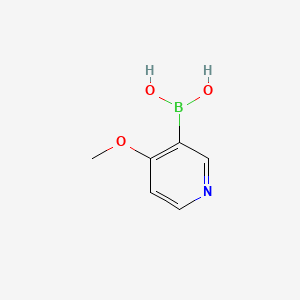

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)